N1-(3-甲基-1-(4-氧代-4,5,6,7-四氢-3H-环戊二嘧啶-2-基)-1H-吡唑-5-基)-N2-苯乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

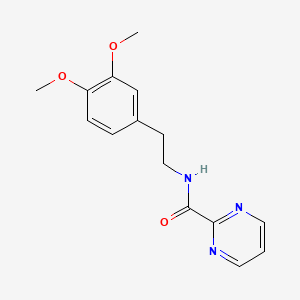

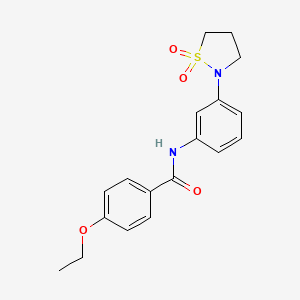

N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C21H22N6O3 and its molecular weight is 406.446. The purity is usually 95%.

BenchChem offers high-quality N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- Researchers have investigated the antiviral properties of this compound. Its structural features may contribute to inhibiting viral replication or entry. Further studies are needed to explore its efficacy against specific viruses .

- The compound’s chemical scaffold suggests potential antitumor effects. Scientists have explored its impact on cancer cell lines, assessing growth inhibition, apoptosis induction, and metastasis prevention .

- The synthesis of N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide involves cyclization reactions. Researchers have optimized synthetic routes to achieve high yields and operational simplicity .

- The substructure of this compound resembles key components in successful drugs like Atorvastatin and Sunitinib. Investigating its pharmacological properties could lead to novel drug candidates .

- One-step construction of 1,3,4-oxadiazoles with anticancer activity has been achieved from tertiary amines via a sequential copper(I)-catalyzed oxidative Ugi/aza-Wittig reaction. This compound may play a role in such transformations .

- Researchers have synthesized single-ion conductive polymer electrolytes (SIPE) using a reversible addition-fragmentation chain transfer (RAFT) copolymerization of 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)methyl acrylate (UPyMA). These materials exhibit mechanical strength and electrochemical stability .

Antiviral Research

Antitumor Activity

Organic Synthesis

Drug Development

Oxadiazole Formation

Polymer Electrolytes

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-amine with N-(2-bromoethyl)oxalamide in the presence of a base to form the intermediate, which is then reacted with phenethylamine to yield the final product.", "Starting Materials": [ "3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-amine", "N-(2-bromoethyl)oxalamide", "Phenethylamine", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: 3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-amine is reacted with N-(2-bromoethyl)oxalamide in the presence of a base (e.g. NaOH, KOH) in a suitable solvent (e.g. DMF, DMSO) to form the intermediate N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(2-oxoethyl)oxalamide.", "Step 2: The intermediate is then reacted with phenethylamine in the presence of a base (e.g. NaOH, KOH) in a suitable solvent (e.g. DMF, DMSO) to yield the final product, N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide.", "The reaction mixture is then purified by standard techniques such as column chromatography or recrystallization to obtain the pure compound." ] } | |

CAS 编号 |

1014048-10-2 |

产品名称 |

N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide |

分子式 |

C21H22N6O3 |

分子量 |

406.446 |

IUPAC 名称 |

N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-N-(2-phenylethyl)oxamide |

InChI |

InChI=1S/C21H22N6O3/c1-13-12-17(24-20(30)19(29)22-11-10-14-6-3-2-4-7-14)27(26-13)21-23-16-9-5-8-15(16)18(28)25-21/h2-4,6-7,12H,5,8-11H2,1H3,(H,22,29)(H,24,30)(H,23,25,28) |

InChI 键 |

GPEOTXOZASWHEJ-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=C1)NC(=O)C(=O)NCCC2=CC=CC=C2)C3=NC4=C(CCC4)C(=O)N3 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2844218.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2844219.png)

![ethyl 2-[(3E)-morpholin-3-ylidene]acetate](/img/structure/B2844220.png)

![N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide](/img/structure/B2844221.png)